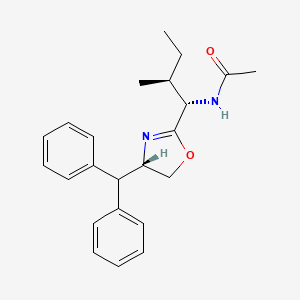
5-(Trifluoromethyl)furan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)furan-2-amine is a compound that features a furan ring substituted with an amine group at the 2-position and a trifluoromethyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)furan-2-amine can be achieved through several methods. One common approach involves the trifluoromethylation of furan derivatives. For instance, the reaction of 2,5-furandicarboxylic acid with sulfur tetrafluoride can yield 2,5-bis(trifluoromethyl)furan, which can then be further functionalized to introduce the amine group .
Another method involves the use of enaminones and N-tosylhydrazones in a copper-catalyzed cascade reaction to form 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Trifluoromethyl)furan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl and amine groups can participate in substitution reactions, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride for trifluoromethylation, copper catalysts for cascade reactions, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted furan derivatives, amino-furan derivatives, and other functionalized furan compounds.
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)furan-2-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and materials.
Medicine: The compound’s unique chemical properties make it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)furan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
2-Trifluoromethylfuran: Known for its antimalarial activity.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.
2,5-Bis(trifluoromethyl)furan: Used in various synthetic applications.
Uniqueness
5-(Trifluoromethyl)furan-2-amine is unique due to the presence of both the trifluoromethyl and amine groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C5H4F3NO |
|---|---|
Peso molecular |
151.09 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)furan-2-amine |
InChI |
InChI=1S/C5H4F3NO/c6-5(7,8)3-1-2-4(9)10-3/h1-2H,9H2 |
Clave InChI |
VRBQHWKZFKWOPF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


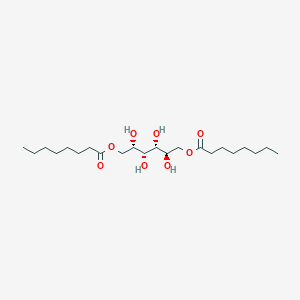
![4,6-Difluoro-1H-benzo[d]imidazol-7-amine](/img/structure/B12830459.png)
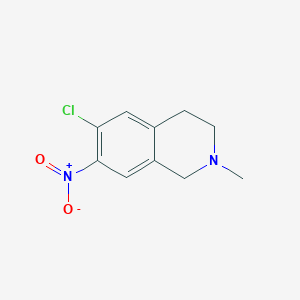
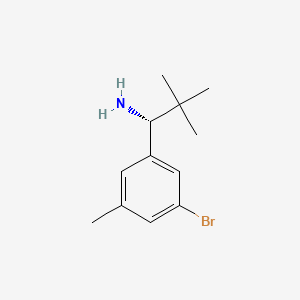
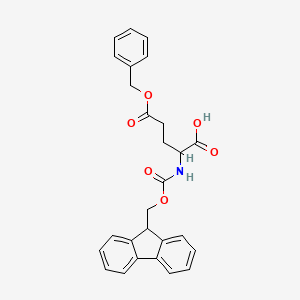
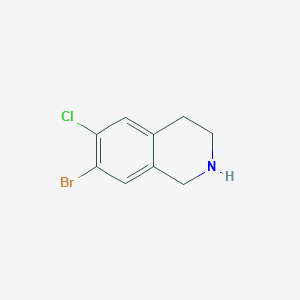

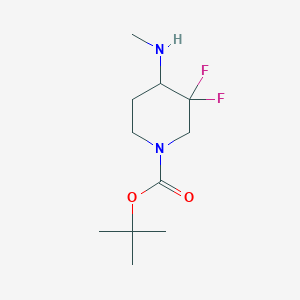
![6-Nitro-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12830518.png)


![(6S,7S)-7-amino-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12830538.png)

